2-Bromo-6-(methylsulfanyl)-7H-purine
Description
Properties
CAS No. |
139243-95-1 |
|---|---|
Molecular Formula |
C6H5BrN4S |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
2-bromo-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C6H5BrN4S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11) |
InChI Key |
BNWRWPKXRAJBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)-1H-purine typically involves the bromination of 6-(methylthio)-1H-purine. One common method is to react 6-(methylthio)-1H-purine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-Bromo-6-(methylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(methylthio)-1H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the purine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 2-azido-6-(methylthio)-1H-purine or 2-thio-6-(methylthio)-1H-purine.
Oxidation: Products include 2-Bromo-6-(methylsulfinyl)-1H-purine or 2-Bromo-6-(methylsulfonyl)-1H-purine.
Coupling Reactions: Products include various biaryl derivatives.
Scientific Research Applications
2-Bromo-6-(methylthio)-1H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(methylthio)-1H-purine involves its interaction with specific molecular targets. The bromine atom and the methylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Purine Derivatives
*Calculated based on formula.
Key Observations:
- Halogen Effects: Bromine at position 2 (target compound) vs. chlorine in 2-Amino-6-chloro-7-cyclopentylpurine . Bromine’s larger atomic radius and weaker C-Br bond may enhance reactivity in nucleophilic substitutions compared to chlorine.
- Regioselectivity: highlights challenges in regioselectivity during alkylation, with a 5% yield for N7-substituted products vs. 71% for N9 isomers . This suggests that the target compound’s N7 substitution may require optimized conditions.
Physical and Chemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Stability/Storage |
|---|---|---|---|
| 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | 1.84 | 527.8 | 2–8°C (sensitive to heat) |
| This compound | N/A | N/A | Likely stable at RT* |
*Inferred from methylsulfanyl’s stability compared to aryl halides in .
- Acidity: The dichlorophenyl-substituted purine has a pKa of 6.32, indicating moderate acidity. The target compound’s pKa is likely higher due to the electron-donating methylsulfanyl group.
- Stability: Bulky aryl halides (e.g., Cl₂Ph in ) may require refrigeration, whereas smaller substituents (e.g., SCH₃) could enhance stability at room temperature.
Biological Activity
2-Bromo-6-(methylsulfanyl)-7H-purine is a purine derivative notable for its unique structural features, including a bromine atom at the 2-position and a methylsulfanyl group at the 6-position of the purine ring. This compound, with a molecular formula of C₆H₆BrN₄S and a molecular weight of approximately 228.1 g/mol, belongs to a broader class of heterocyclic compounds recognized for their diverse biological activities, particularly in medicinal chemistry.
The chemical reactivity of this compound can be explored through various substitution reactions typical of halogenated purines. The bromine atom at the 2-position can undergo nucleophilic substitution reactions, while the methylsulfanyl group can participate in electrophilic aromatic substitution reactions, facilitating further functionalization of the purine ring. Several synthetic methods have been developed to obtain this compound, emphasizing its versatility in chemical modifications.
Biological Activity
Antiviral and Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant antiviral and anticancer activities. Specifically, methylthio-substituted purines have been studied for their potential as antiviral agents and anticancer drugs, with the methylsulfanyl group enhancing interaction with biological targets, potentially influencing nucleic acid metabolism and cellular signaling pathways.
Targeting Mycobacterium tuberculosis
A notable study identified structural modifications at positions 2 and 6 of purine derivatives that enhance their antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Compounds related to this compound were screened for their ability to inhibit DprE1, an essential enzyme in Mtb's cell wall biosynthesis. The results showed promising antimicrobial activity with low micromolar MIC values, indicating that modifications at these positions could lead to effective antimycobacterial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of both bromine and methylsulfanyl groups significantly enhances the biological activity of this compound compared to simpler analogs. The following table summarizes some related compounds and their notable properties:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 6-(Methylthio)purine | Methylthio group at C6 | Antiviral activity |
| 2-Methylthio-6-bromopurine | Methylthio group at C6; Bromine at C2 | Enhanced solubility |
| 2-Bromo-6-chloropurine | Chlorine instead of methylthio | Different reactivity profile |
| 6-(Prop-2-yn-1-ylthio)-7H-purine | Alkyne substituent at C6 | Potential use in click chemistry |
| 2-Bromo-2-nitropropane-1,3-diol | Nitro group instead of methylthio | Different biological activity |
Case Studies
Antimycobacterial Activity
In vitro studies have demonstrated that derivatives of purines, including those related to this compound, exhibit strong antimycobacterial activity with minimal toxicity to mammalian cells. These studies utilized various assays to determine the minimum inhibitory concentration (MIC) against Mtb strains, revealing specific molecular targets within the bacterial genome associated with resistance mechanisms .
Cancer Therapeutics
Another significant area of research involves evaluating the efficacy of purine derivatives in treating triple-negative breast cancer (TNBC). The discovery of purine-based agents targeting specific protein-protein interactions has shown promise in inhibiting tumor growth and improving therapeutic outcomes in preclinical models .
Q & A
Q. What are the common synthetic routes for 2-Bromo-6-(methylsulfanyl)-7H-purine, and how can reaction conditions be optimized for yield?
The synthesis of brominated purines often involves halogenation of precursor molecules. For this compound, a plausible route is bromination of 6-(methylsulfanyl)-7H-purine using brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under reflux. Reaction conditions such as solvent choice (e.g., anhydrous dichloromethane), temperature (40–60°C), and stoichiometric ratios are critical for minimizing side reactions. For example, highlights the use of thionyl chloride (SOCl₂) for chlorination of a related purine, suggesting analogous bromination protocols could be adapted. Additionally, alkylation steps (e.g., introducing methylsulfanyl groups) may require NaH in DMF to activate the purine ring, as seen in for similar purine derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- Infrared (IR) Spectroscopy : To confirm the presence of functional groups (e.g., C-Br stretch at ~550–650 cm⁻¹ and C-S stretch at ~600–700 cm⁻¹). IR data from Coblentz Society () provides reference spectra for analogous purines .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve regiochemistry. For instance, demonstrates high-resolution NMR for allylated purines, which can guide assignments for methylsulfanyl and bromo substituents .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).
Q. How does the methylsulfanyl group influence the compound’s reactivity in substitution reactions?
The methylsulfanyl (-SMe) group is electron-donating, activating the purine ring at specific positions for electrophilic or nucleophilic substitution. For example, in , allylation at C-8 of 7-allylpurines is facilitated by the electron-rich environment created by adjacent substituents. This suggests that the -SMe group in this compound may direct further substitutions to positions ortho or para to itself .
Advanced Research Questions
Q. How can regioselectivity be controlled when introducing additional substituents to this compound?
Regioselectivity depends on the electronic and steric effects of existing substituents. For example:
- Electronic Effects : The bromine atom at C-2 is electron-withdrawing, deactivating the ring and directing substitutions to meta or para positions relative to itself.
- Steric Effects : Bulky groups like methylsulfanyl at C-6 may hinder reactions at adjacent sites. demonstrates how cyclopropylmethyl groups selectively occupy N-7 or N-9 positions in dichloropurines, highlighting the role of steric control .
- Catalytic Strategies : Transition metal catalysts (e.g., Pd for cross-couplings) can override inherent regioselectivity, as shown in for alkylation reactions .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should experimental controls be designed?
- Antiproliferative Assays : Use MTT or CellTiter-Glo® to measure cancer cell viability. notes that chlorinated purine analogs inhibit DNA gyrase, suggesting similar targets for brominated derivatives .
- Enzyme Inhibition Assays : Fluorescence polarization or radiometric assays can test inhibition of enzymes like kinases or topoisomerases.
- Controls : Include positive controls (e.g., known inhibitors like etoposide) and vehicle controls (e.g., DMSO) to validate results.
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
- Cross-Validation : Compare experimental data with authoritative databases (e.g., NIST Chemistry WebBook in ) .
- High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, as demonstrated in for allylated purines .
- Computational Modeling : Density functional theory (DFT) calculations () can predict NMR/IR spectra for comparison with observed data .
Q. What computational methods predict the electronic properties and reaction pathways of this compound?
- DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. used DFT to analyze vibrational modes in purine analogs .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to guide drug design.
- Docking Studies : AutoDock or Schrödinger Suite can model binding affinities, leveraging crystallographic data from related purine-enzyme complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
